sBADA TFA
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Overview
Description
sBADA trifluoroacetate (sBADA TFA) is a potent green fluorescent dye. It is a sulfonated derivative of BODIPY-FL 3-amino-D-alanine, used primarily for in situ labeling of peptidoglycans in bacterial cell walls. The compound exhibits excitation and emission wavelengths of approximately 490 nm and 510 nm, respectively .
Preparation Methods
Synthetic Routes and Reaction Conditions
sBADA TFA is synthesized through a series of chemical reactions involving the sulfonation of BODIPY-FL 3-amino-D-alanine. The process typically involves the following steps:
Purification: The product is purified using high-performance liquid chromatography (HPLC) to achieve a purity of ≥95%.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale sulfonation reactions under controlled conditions.
Purification and Quality Control: Extensive purification using HPLC and other techniques to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
sBADA TFA primarily undergoes:
Substitution Reactions: Due to the presence of amino and sulfonate groups.
Fluorescent Labeling: It reacts with peptidoglycans in bacterial cell walls, forming stable fluorescent complexes.
Common Reagents and Conditions
Reagents: Sulfonating agents, solvents like ethanol, and buffers such as PBS (phosphate-buffered saline).
Major Products
The major product of these reactions is the fluorescently labeled peptidoglycan, which can be visualized using fluorescence microscopy .
Scientific Research Applications
sBADA TFA has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for studying chemical reactions and molecular interactions.
Biology: Essential for labeling bacterial cell walls, aiding in the study of bacterial growth and morphology.
Industry: Utilized in the development of fluorescent dyes and probes for various industrial applications
Mechanism of Action
sBADA TFA exerts its effects by binding to peptidoglycans in bacterial cell walls. The sulfonated BODIPY-FL 3-amino-D-alanine moiety allows for specific and stable attachment to the bacterial cell wall components. The fluorescent properties of the compound enable visualization under specific wavelengths of light, facilitating detailed imaging and analysis .
Comparison with Similar Compounds
Similar Compounds
BODIPY-FL 3-amino-D-alanine: The non-sulfonated precursor of sBADA TFA.
Other Fluorescent D-amino Acids (FDAAs): Compounds like HADA, TADA, and RADA, which are used for similar labeling purposes
Uniqueness
This compound stands out due to its increased hydrophilicity and thermostability compared to its non-sulfonated counterparts. This makes it more suitable for in situ labeling of bacterial cell walls and provides more stable and consistent fluorescence signals .
Properties
Molecular Formula |
C19H21BF5N4NaO8S |
---|---|
Molecular Weight |
594.3 g/mol |
IUPAC Name |
sodium;4-[3-[[(2R)-2-amino-2-carboxyethyl]amino]-3-oxopropyl]-2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaene-5-sulfonate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C17H21BF2N4O6S.C2HF3O2.Na/c1-9-5-10(2)23-14(9)6-11-7-15(31(28,29)30)13(24(11)18(23,19)20)3-4-16(25)22-8-12(21)17(26)27;3-2(4,5)1(6)7;/h5-7,12H,3-4,8,21H2,1-2H3,(H,22,25)(H,26,27)(H,28,29,30);(H,6,7);/q;;+1/p-1/t12-;;/m1../s1 |
InChI Key |
CDWMQIYWYNKBIM-CURYUGHLSA-M |
Isomeric SMILES |
[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C(=C3)S(=O)(=O)[O-])CCC(=O)NC[C@H](C(=O)O)N)C)C)(F)F.C(=O)(C(F)(F)F)O.[Na+] |
Canonical SMILES |
[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C(=C3)S(=O)(=O)[O-])CCC(=O)NCC(C(=O)O)N)C)C)(F)F.C(=O)(C(F)(F)F)O.[Na+] |
Origin of Product |
United States |
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